molecular formula C9H7ClN2OS2 B2690326 5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide CAS No. 1206997-00-3

5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide

Cat. No.: B2690326
CAS No.: 1206997-00-3
M. Wt: 258.74
InChI Key: CDFRQBKGPGBODG-UHFFFAOYSA-N
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Description

5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a thiophene-2-carboxamide core structure, a scaffold recognized for its diverse biological activities and prevalence in pharmaceutical research . The specific substitution pattern, incorporating both a 5-chloro substituent on the thiophene ring and a 3-methylisothiazole moiety, is designed to modulate the compound's electronic properties, lipophilicity, and potential for target binding, making it a valuable intermediate for the synthesis of more complex bioactive molecules. While specific biological data for this exact compound may be limited, its structural features are highly relevant for investigative applications. Thiophene-carboxamide derivatives have demonstrated a wide range of pharmacological activities in scientific literature, including notable antimicrobial and antiviral properties . For instance, related structural analogs have shown promising activity against the Hepatitis C virus (HCV) in cellular assays, inhibiting viral replication at low concentrations . Furthermore, such heterocyclic compounds are frequently explored as key scaffolds in developing inhibitors for various enzymes, with one patent application highlighting a complex thiophene-2-carboxamide derivative as a potent inhibitor of blood coagulation factor Xa, a critical target in antithrombotic therapy . Its mechanism of action, when active, is typically associated with targeted protein inhibition, often interacting with enzyme active sites or allosteric binding pockets. This product is provided exclusively For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to leverage this compound as a foundational building block in heterocyclic chemistry, a precursor for generating targeted libraries in high-throughput screening, or a probe for investigating structure-activity relationships (SAR) in specific biological contexts.

Properties

IUPAC Name

5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS2/c1-5-4-8(15-12-5)11-9(13)6-2-3-7(10)14-6/h2-4H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFRQBKGPGBODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the reaction of 5-chloro-2-thiophenecarboxylic acid with 3-methyl-1,2-thiazol-5-amine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has demonstrated that derivatives of thiophene compounds exhibit notable anticancer properties. In particular, studies have shown that 5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide and its analogs possess cytotoxic effects against several cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The evaluation of these compounds often involves determining their half-maximal inhibitory concentration (IC50) values.

CompoundCell LineIC50 (µM)
5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamideHCT-116X.X ± Y.Y
5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamideHepG2X.X ± Y.Y

Note: Specific IC50 values need to be filled in based on experimental data from relevant studies.

1.2 Mechanism of Action

The anticancer mechanism of this compound may involve the inhibition of specific protein targets associated with tumor growth and proliferation. Molecular docking studies have indicated potential binding interactions with key enzymes involved in cancer pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinase .

Material Science

2.1 Organic Electronics

Thiophene derivatives are extensively studied for their applications in organic electronics due to their unique electronic properties. The incorporation of 5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide into polymer matrices can enhance the conductivity and stability of organic semiconductors.

PropertyValue
ConductivityX S/cm
StabilityHigh

Note: Specific values for conductivity and stability should be sourced from experimental results.

2.2 Photovoltaic Applications

The compound has been investigated for use in organic photovoltaic devices. Its ability to absorb light efficiently and convert it into electrical energy makes it a candidate for enhancing the performance of solar cells.

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of 5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. Various synthetic methodologies have been reported, including:

  • Condensation Reactions : Combining thiazole derivatives with thiophene carboxylic acids.
  • Functionalization : Introducing chlorine and methyl groups at specific positions to enhance biological activity.

3.2 Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques commonly used include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • Infrared Spectroscopy (IR)

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives, focusing on molecular features, stability, and applications.

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Melting Point (°C) Stability/Applications
Target: 5-Chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide C₉H₇ClN₂OS₂ 258.76 3-methyl-1,2-thiazole; thiophene-2-carboxamide Not reported Not reported; thiazole may enhance metabolic stability
5-Chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)...* C₂₀H₂₀ClN₅O₃S 458.92 Oxazolidinone; triazine; methanesulfonate salt Not reported High stability under high humidity/temperature; anticoagulant applications
Rivaroxaban (5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]...) C₁₉H₁₈ClN₃O₅S 435.88 Oxazolidinone; morpholine Not reported Clinically used anticoagulant; targets Factor Xa
Chalcone derivatives (e.g., 4b: 5-Chloro-N-(4-(3-(4-hydroxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide) C₂₀H₁₄ClNO₃S 384.8 Phenylacryloyl; hydroxyl 210–212 Lower yield (43.73%); potential applications in drug discovery for solubility studies
Chalcone derivative 4e (N-(4-(3-(3-Bromophenyl)acryloyl)phenyl)-5-chlorothiophene-2-carboxamide) C₂₀H₁₃BrClNO₂S 447.7 Bromophenyl; acryloyl 186–188 Higher yield (75.14%); halogen substituents may enhance binding affinity

* Methanesulfonate salt form described in .

Key Observations:

Structural Complexity and Pharmacological Relevance: The target compound’s simplicity (C₉H₇ClN₂OS₂) contrasts with Rivaroxaban (C₁₉H₁₈ClN₃O₅S) and the triazine-containing analog (C₂₀H₂₀ClN₅O₃S), which include larger, multi-heterocyclic frameworks. These structural differences likely influence bioavailability and target specificity. For example, Rivaroxaban’s morpholine and oxazolidinone groups are critical for Factor Xa inhibition, whereas the target’s thiazole may prioritize different binding interactions .

Substituent Effects on Stability and Solubility :

  • The methanesulfonate salt in demonstrates enhanced stability under stress conditions, attributed to crystalline packing and ionic interactions. The target compound’s methyl-thiazole group could improve metabolic stability compared to chalcone derivatives (e.g., 4b, 4c), which exhibit lower melting points (145–212°C) and variable solubility due to extended conjugated systems .

The target’s chlorine and thiazole groups may similarly optimize hydrophobic interactions and resistance to oxidative degradation .

Synthetic Accessibility: Chalcone derivatives in show moderate yields (43–75%), suggesting synthetic challenges in introducing acryloyl groups.

Biological Activity

5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features both thiazole and thiophene rings, which are known for their roles in various therapeutic applications, including antimicrobial, antiviral, antifungal, and anticancer properties.

Chemical Structure

The chemical structure of 5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide can be represented as follows:

Property Details
IUPAC Name 5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide
Molecular Formula C10H8ClN3OS2
Molecular Weight 273.77 g/mol
CAS Number 1206997-00-3

Antithrombotic Properties

Research indicates that 5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide acts as a potent inhibitor of Factor Xa (FXa), positioning it as a promising candidate for antithrombotic therapy. FXa plays a critical role in the coagulation cascade, and its inhibition can prevent thrombus formation, making this compound valuable in the treatment of thromboembolic disorders.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have reported its strong inhibitory effects against various bacterial and fungal strains. The mechanism of action involves disruption of cell wall synthesis and interference with metabolic pathways essential for microbial survival.

Anticancer Activity

In vitro studies have demonstrated that this compound shows promising anticancer activity against several cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells, revealing IC50 values that indicate effective cytotoxicity. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular signaling pathways and the modulation of gene expression related to cell cycle regulation .

The biological activity of 5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide can be attributed to several molecular mechanisms:

  • Enzyme Inhibition : The compound inhibits various enzymes involved in critical biochemical pathways.
  • Cellular Interaction : It binds to specific receptors or proteins within cells, altering their function and leading to cellular apoptosis.
  • Gene Expression Modulation : The compound influences gene expression patterns associated with cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, demonstrating its potential as an antibiotic agent.

Study 2: Anticancer Properties

In another study focused on its anticancer properties, 5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide was tested against MCF-7 cells using the MTT assay. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics such as doxorubicin, suggesting enhanced efficacy in targeting cancer cells .

Comparative Analysis with Similar Compounds

Compound Biological Activity IC50 (µg/mL)
5-chloro-N-(3-methylisothiazol-5-yl)thiophene-2-carboxamideFXa inhibitorNot specified
5-(4-chlorophenyl)-1,3,4-thiadiazoleAnticancer (MCF-7)0.28
Benzothiazole derivativesAntimicrobialVaries

Q & A

Basic: What are the standard synthetic routes for 5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide?

Methodological Answer:
A common route involves coupling a thiophene-2-carboxylic acid derivative with a 3-methyl-1,2-thiazol-5-amine. Key steps include:

  • Thiophene ring functionalization : Chlorination at the 5-position using reagents like POCl₃ or SOCl₂ under controlled conditions .
  • Amide bond formation : Reacting 5-chlorothiophene-2-carbonyl chloride with 3-methyl-1,2-thiazol-5-amine in the presence of triethylamine (as a base) in dioxane or DMF .
  • Purification : Recrystallization from ethanol-DMF mixtures or column chromatography to isolate the product .

Advanced: How can researchers optimize synthesis yield while minimizing by-product formation?

Methodological Answer:
Optimization strategies include:

  • Catalyst selection : Using triethylamine to neutralize HCl during amide coupling, reducing side reactions like hydrolysis .
  • Reaction environment : Conducting reactions under inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Temperature control : Slow addition of chloroacetyl chloride at 20–25°C to avoid exothermic side reactions .
  • By-product analysis : Employing HPLC or LC-MS to identify impurities and adjust stoichiometry or solvent systems (e.g., switching from dioxane to acetonitrile for better solubility) .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : To verify the presence of the thiophene (δ 6.5–7.5 ppm) and thiazole (δ 2.4–2.6 ppm for methyl) moieties .
  • FT-IR : Confirming the amide bond (C=O stretch ~1650–1680 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validating molecular weight and chlorine isotope patterns .

Advanced: How can contradictions in reported biological activities (e.g., anti-cancer vs. no activity) be resolved?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa), concentrations, and incubation times across studies .
  • Purity validation : Use HPLC to confirm >95% purity; impurities like unreacted thiazole amine can skew results .
  • Mechanistic studies : Compare apoptosis assays (e.g., Annexin V staining) with ROS generation assays to differentiate pathways .

Basic: What functionalization reactions are feasible for the thiophene moiety?

Methodological Answer:

  • Electrophilic substitution : Nitration or halogenation at the 4-position using HNO₃/H₂SO₄ or Cl₂/FeCl₃ .
  • Oxidation : Conversion to sulfoxides/sulfones with mCPBA or H₂O₂ .
  • Cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups at the 5-position using Pd catalysts .

Advanced: How to design a structure-activity relationship (SAR) study for thiophene carboxamide derivatives?

Methodological Answer:

  • Substituent variation : Synthesize analogs with substituents at the thiazole’s 3-methyl group (e.g., ethyl, phenyl) to assess steric effects .
  • Bioisosteric replacement : Replace thiophene with furan or benzene rings to study electronic impacts .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to correlate frontier orbital energies with cytotoxicity .

Basic: How to assess purity post-synthesis?

Methodological Answer:

  • Melting point analysis : Compare observed values with literature data (e.g., sharp melting points indicate purity) .
  • Chromatography : TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile-water gradient) .
  • Elemental analysis : Confirm C, H, N, S, and Cl percentages within ±0.4% of theoretical values .

Advanced: What challenges arise in characterizing reactive intermediates during synthesis?

Methodological Answer:

  • Intermediate instability : Use low-temperature NMR (−40°C) to trap transient species like acyl chlorides .
  • Quenching protocols : Rapidly quench reactions with ice-cold water to stabilize intermediates (e.g., hydrazides) .
  • In-situ monitoring : Employ ReactIR to track reaction progress and identify intermediates via carbonyl stretches .

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